3-[4-(N,N-Dimethylaminocarbonyl)phenyl]benzoic acid
Overview
Description
3-[4-(N,N-Dimethylaminocarbonyl)phenyl]benzoic acid is an organic compound with a complex structure that includes both aromatic rings and functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[4-(N,N-Dimethylaminocarbonyl)phenyl]benzoic acid typically involves the reaction of 4-(N,N-Dimethylaminocarbonyl)phenylboronic acid with 3-bromobenzoic acid under Suzuki-Miyaura cross-coupling conditions . This reaction is catalyzed by palladium and requires a base such as potassium carbonate in a solvent like toluene or ethanol. The reaction is carried out under an inert atmosphere, typically nitrogen or argon, at elevated temperatures (around 80-100°C) for several hours.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-efficiency reactors and continuous flow systems to ensure consistent product quality and yield. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the palladium catalyst. Post-reaction, the product is purified using techniques such as recrystallization or chromatography to achieve the desired purity levels .
Chemical Reactions Analysis
Types of Reactions
3-[4-(N,N-Dimethylaminocarbonyl)phenyl]benzoic acid undergoes various types of chemical reactions, including:
Nucleophilic Substitution: The carboxylic acid group can be converted into esters or amides using alcohols or amines in the presence of activating agents like dicyclohexylcarbodiimide (DCC).
Electrophilic Aromatic Substitution: The aromatic rings can undergo halogenation, nitration, or sulfonation under appropriate conditions.
Oxidation and Reduction: The compound can be oxidized to form quinones or reduced to form corresponding alcohols or amines.
Common Reagents and Conditions
Nucleophilic Substitution: Alcohols or amines with DCC or EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide).
Electrophilic Aromatic Substitution: Halogens (Cl₂, Br₂), nitrating agents (HNO₃/H₂SO₄), sulfonating agents (SO₃/H₂SO₄).
Oxidation and Reduction: Oxidizing agents like potassium permanganate (KMnO₄) or reducing agents like lithium aluminum hydride (LiAlH₄).
Major Products
Esters and Amides: Formed from nucleophilic substitution reactions.
Halogenated, Nitrated, or Sulfonated Derivatives: Formed from electrophilic aromatic substitution reactions.
Quinones or Alcohols: Formed from oxidation or reduction reactions.
Scientific Research Applications
3-[4-(N,N-Dimethylaminocarbonyl)phenyl]benzoic acid has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Medicine: Explored for its potential therapeutic properties, including its use in drug development and as a building block for pharmaceuticals.
Mechanism of Action
The mechanism of action of 3-[4-(N,N-Dimethylaminocarbonyl)phenyl]benzoic acid involves its interaction with specific molecular targets. The compound can act as a ligand, binding to proteins or enzymes and modulating their activity. The aromatic rings and functional groups allow it to participate in various non-covalent interactions, such as hydrogen bonding, π-π stacking, and hydrophobic interactions . These interactions can influence biological pathways and cellular processes, making the compound valuable in biochemical research.
Comparison with Similar Compounds
Similar Compounds
4-(N,N-Dimethylaminocarbonyl)phenylboronic acid: Shares the dimethylaminocarbonyl functional group but differs in its boronic acid moiety.
4-(Dimethylamino)benzoic acid: Similar in structure but lacks the additional aromatic ring.
Benzoic acid derivatives: Various derivatives with different substituents on the benzene ring.
Uniqueness
3-[4-(N,N-Dimethylaminocarbonyl)phenyl]benzoic acid is unique due to its combination of two aromatic rings and the dimethylaminocarbonyl functional group. This structure provides a balance of hydrophobic and hydrophilic properties, making it versatile for various applications in research and industry.
Properties
IUPAC Name |
3-[4-(dimethylcarbamoyl)phenyl]benzoic acid | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15NO3/c1-17(2)15(18)12-8-6-11(7-9-12)13-4-3-5-14(10-13)16(19)20/h3-10H,1-2H3,(H,19,20) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UQFDXQNLJXFMCM-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C(=O)C1=CC=C(C=C1)C2=CC(=CC=C2)C(=O)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15NO3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50683347 | |
Record name | 4'-(Dimethylcarbamoyl)[1,1'-biphenyl]-3-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50683347 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
269.29 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1261932-90-4 | |
Record name | [1,1′-Biphenyl]-3-carboxylic acid, 4′-[(dimethylamino)carbonyl]- | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1261932-90-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 4'-(Dimethylcarbamoyl)[1,1'-biphenyl]-3-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50683347 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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